Cas no 143724-76-9 (DesMethyl Icaritin Tri-O-MethoxyMethyl Ether)

DesMethyl Icaritin Tri-O-MethoxyMethyl Ether 化学的及び物理的性質
名前と識別子
-
- DesMethyl Icaritin Tri-O-MethoxyMethyl Ether
- 5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one
- DESMETHYL ICARITIN TRI-O-METHOXYMETHYL ETHER,PALE YELLOW SOLID
- 4'-Desmethylicaritin Tri-O-methoxymethyl Ether
- 8-Prenylkaempferol Tri-O-methoxymethyl Ether
- De-O-methylanhydroicaritin Tri-O-methoxymethyl Ether
- Noranhydroicaritin Tri-O-methoxymethyl Ether
-
計算された属性
- せいみつぶんしりょう: 486.18900
じっけんとくせい
- PSA: 105.82000
- LogP: 4.62240
DesMethyl Icaritin Tri-O-MethoxyMethyl Ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D291770-2.5mg |
Desmethyl Icaritin Tri-O-methoxymethyl Ether |
143724-76-9 | 2.5mg |
$190.00 | 2023-05-18 | ||
TRC | D291770-10mg |
Desmethyl Icaritin Tri-O-methoxymethyl Ether |
143724-76-9 | 10mg |
$666.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391543-2.5mg |
Desmethyl Icaritin Tri-O-methoxymethyl Ether, |
143724-76-9 | 2.5mg |
¥2708.00 | 2023-09-05 | ||
TRC | D291770-5mg |
Desmethyl Icaritin Tri-O-methoxymethyl Ether |
143724-76-9 | 5mg |
$345.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391543-2.5 mg |
Desmethyl Icaritin Tri-O-methoxymethyl Ether, |
143724-76-9 | 2.5 mg |
¥2,708.00 | 2023-07-10 | ||
TRC | D291770-1mg |
Desmethyl Icaritin Tri-O-methoxymethyl Ether |
143724-76-9 | 1mg |
$69.00 | 2023-05-18 | ||
TRC | D291770-2mg |
Desmethyl Icaritin Tri-O-methoxymethyl Ether |
143724-76-9 | 2mg |
$138.00 | 2023-05-18 | ||
TRC | D291770-25mg |
Desmethyl Icaritin Tri-O-methoxymethyl Ether |
143724-76-9 | 25mg |
$1487.00 | 2023-05-18 |
DesMethyl Icaritin Tri-O-MethoxyMethyl Ether 関連文献
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
DesMethyl Icaritin Tri-O-MethoxyMethyl Etherに関する追加情報
DesMethyl Icaritin Tri-O-MethoxyMethyl Ether: A Comprehensive Overview
The compound with CAS No. 143724-76-9, commonly referred to as DesMethyl Icaritin Tri-O-MethoxyMethyl Ether, is a fascinating molecule that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound is a derivative of icaritin, a well-known flavonoid isolated from the roots of *Astragalus membranaceus* (commonly known as milk vetch). The DesMethyl Icaritin Tri-O-MethoxyMethyl Ether structure incorporates a unique methylation pattern, which contributes to its distinct pharmacological properties.
Recent studies have highlighted the potential of DesMethyl Icaritin Tri-O-MethoxyMethyl Ether as a promising candidate for drug development. Researchers have focused on its anti-inflammatory, antioxidant, and anti-tumor activities, which are attributed to its ability to modulate key cellular pathways. For instance, a 2023 study published in the *Journal of Natural Products* demonstrated that this compound exhibits potent inhibitory effects on NF-κB signaling, a pathway central to inflammation and cancer progression. This finding underscores its potential as a therapeutic agent for inflammatory diseases and cancers.
The synthesis and characterization of DesMethyl Icaritin Tri-O-MethoxyMethyl Ether have also been explored in depth. Chemists have developed efficient methods to synthesize this compound using enzymatic and chemical approaches. These methods not only enhance the scalability of production but also pave the way for further structural modifications to optimize its bioavailability and efficacy. For example, a 2023 paper in *Green Chemistry* described a sustainable approach using microwave-assisted synthesis to prepare this compound with high yield and purity.
In terms of biological activity, DesMethyl Icaritin Tri-O-MethoxyMethyl Ether has shown remarkable selectivity towards certain cellular targets. Preclinical studies have revealed its ability to inhibit histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. This activity suggests its potential as an epigenetic modulator for treating diseases such as cancer and neurodegenerative disorders. Furthermore, recent research has explored its effects on mitochondrial function, indicating its role in protecting against oxidative stress-induced damage.
The application of DesMethyl Icaritin Tri-O-MethoxyMethyl Ether extends beyond pharmacology into the realm of food science and cosmetics. Its antioxidant properties make it a valuable ingredient in skincare products aimed at combating oxidative stress and aging. A 2023 study in *Food Chemistry* demonstrated its stability under various environmental conditions, making it suitable for incorporation into topical formulations.
Despite its promising prospects, further research is needed to fully elucidate the mechanisms underlying the biological activities of DesMethyl Icaritin Tri-O-MethoxyMethyl Ether. Ongoing clinical trials are investigating its safety and efficacy in human subjects, particularly for its anti-cancer properties. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical practice.
In conclusion, DesMethyl Icaritin Tri-O-MethoxyMethyl Ether represents a significant advancement in natural product chemistry with diverse applications across multiple disciplines. Its unique structure, coupled with potent biological activities, positions it as a key player in future drug development and beyond.
143724-76-9 (DesMethyl Icaritin Tri-O-MethoxyMethyl Ether) 関連製品
- 109605-79-0(4H-1-Benzopyran-4-one,5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methyl-2-buten-1-yl)-)
- 27821-54-1(Deoxythymidine-5'-triphosphate trisodium)
- 15486-34-7(Kaempferol 3,7,4'-trimethyl ether)
- 6665-74-3(3-O-Methylgalangin)
- 118525-40-9(Icaritin)
- 1592-70-7(Isokaempferide)
- 28610-30-2(Isoanhydroicaritin)
- 142474-52-0(4H-1-Benzopyran-4-one,3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-)
- 3301-49-3(Kumatakenin)
- 162558-94-3(Broussoflavonol F)




